3-Methoxy-N-methylaniline

Description

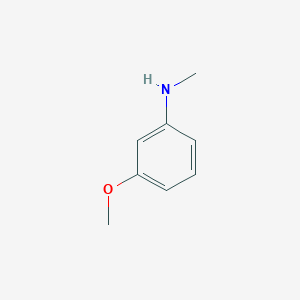

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-N-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-9-7-4-3-5-8(6-7)10-2/h3-6,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFMZSZMUFWRAOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80162337 | |

| Record name | N-Methyl-m-anisidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80162337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14318-66-2 | |

| Record name | 3-Methoxy-N-methylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14318-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-m-anisidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014318662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-m-anisidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80162337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methyl-m-anisidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.766 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Methoxy-N-methylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 3-Methoxy-N-methylaniline. The information is curated for researchers, scientists, and professionals in drug development, with a focus on structured data presentation, detailed experimental methodologies, and visual representations of key processes.

Core Physical and Chemical Properties

This compound, also known as N-Methyl-m-anisidine, is an aromatic organic compound with the chemical formula C₈H₁₁NO. It is a derivative of aniline and finds utility as a building block in organic synthesis.

Structural Information

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Synonyms | N-Methyl-m-anisidine, 3-Methoxy-N-methylbenzenamine |

| CAS Number | 14318-66-2[2][3] |

| Molecular Formula | C₈H₁₁NO[2][3] |

| Molecular Weight | 137.18 g/mol [2][3] |

| SMILES | CN(C1=CC(OC)=CC=C1) |

| InChI Key | ZFMZSZMUFWRAOG-UHFFFAOYSA-N[2] |

Physical Properties

The physical properties of this compound are summarized in the table below. These values are essential for its handling, purification, and use in various experimental setups.

| Property | Value | Reference |

| Boiling Point | 239-240 °C (lit.) | [2][3][4] |

| Density | 1.049 g/mL at 25 °C (lit.) | [2][3][4] |

| Refractive Index (n20/D) | 1.5690 (lit.) | [2][3][4] |

| Flash Point | >110 °C (>230 °F) - closed cup |

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of this compound. While raw spectral data is not provided here, typical spectral characteristics and sources for reference spectra are outlined.

| Spectroscopic Technique | Expected Characteristics & Data Source |

| ¹H NMR | Spectra available on ChemicalBook and PubChem. Expected signals would include aromatic protons (around 6.5-7.5 ppm), a singlet for the methoxy group protons (around 3.8 ppm), and a singlet for the N-methyl group protons (around 2.8 ppm).[1][5] |

| ¹³C NMR | Spectra available on PubChem. Expected signals would include aromatic carbons, a carbon from the methoxy group, and a carbon from the N-methyl group.[1] |

| Infrared (IR) Spectroscopy | Spectra available on ChemicalBook. Expected characteristic peaks would include C-H stretching (aromatic and aliphatic), C=C stretching (aromatic ring), C-N stretching, and C-O stretching.[5] |

| Mass Spectrometry (MS) | Spectra available on ChemicalBook and PubChem. The molecular ion peak [M]⁺ would be expected at m/z = 137.18.[1][5] |

Experimental Protocols

This section details the general methodologies for determining the key physical properties of liquid compounds like this compound.

Determination of Boiling Point (Thiele Tube Method)

This micro-method is suitable for determining the boiling point of a small amount of liquid.

Apparatus:

-

Thiele tube

-

Thermometer (0-360 °C)

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Heat source (Bunsen burner or heating mantle)

-

Mineral oil or silicone oil

Procedure:

-

A few drops of this compound are placed into the small test tube.

-

The capillary tube, with its sealed end up, is placed inside the test tube containing the sample.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in the Thiele tube containing the heating oil, ensuring the sample is fully immersed.

-

The side arm of the Thiele tube is gently heated.

-

As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is adjusted so that a steady and rapid stream of bubbles is observed.

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[6][7]

Determination of Density

The density of a liquid can be determined by measuring its mass and volume.

Apparatus:

-

Pycnometer or a graduated cylinder (e.g., 10 mL)

-

Analytical balance

Procedure:

-

The mass of the clean and dry pycnometer (or graduated cylinder) is accurately measured.

-

The pycnometer is filled with this compound up to a calibrated mark, ensuring there are no air bubbles.

-

The mass of the pycnometer filled with the liquid is measured.

-

The mass of the liquid is determined by subtracting the mass of the empty pycnometer.

-

The volume of the liquid is the calibrated volume of the pycnometer.

-

The density is calculated by dividing the mass of the liquid by its volume.[8][9][10]

Determination of Refractive Index

An Abbe refractometer is commonly used to measure the refractive index of a liquid.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper

Procedure:

-

The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

-

The prisms of the refractometer are cleaned with a suitable solvent (e.g., ethanol or acetone) and allowed to dry.

-

A few drops of this compound are placed on the surface of the lower prism using a dropper.

-

The prisms are closed and locked.

-

The instrument is connected to a constant temperature water bath set to 20°C.

-

The light source is switched on, and the eyepiece is adjusted to bring the crosshairs into focus.

-

The dispersion knob is adjusted to eliminate any color fringe from the field of view, making the boundary line sharp.

-

The main control knob is turned to bring the sharp boundary line exactly onto the center of the crosshairs.

-

The refractive index is read from the instrument's scale.[2][11]

Synthesis and Reactivity

Synthesis of this compound

A common method for the synthesis of this compound is the N-methylation of 3-methoxyaniline.

Reaction Scheme: 3-Methoxyaniline + Methylating Agent → this compound

Experimental Protocol (General): A general protocol for the reductive N-methylation of anilines can be adapted for this synthesis.

Materials:

-

3-Methoxyaniline

-

Methanol (as both solvent and methylating agent)

-

A suitable catalyst (e.g., a ruthenium or iridium complex)

-

A base (e.g., Cs₂CO₃)

-

An inert atmosphere (e.g., Nitrogen or Argon)

-

Reaction vessel (e.g., a sealed tube or a high-pressure autoclave)

Procedure:

-

To a reaction vessel, 3-methoxyaniline, the catalyst, and the base are added.

-

Methanol is added as the solvent and methylating agent.

-

The vessel is sealed and purged with an inert gas.

-

The reaction mixture is heated to a specified temperature (e.g., 100-150 °C) and stirred for a set period (e.g., 5-48 hours).[12]

-

The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The product is isolated through standard work-up procedures, which may include filtration to remove the catalyst, extraction with an organic solvent, washing with brine, and drying over an anhydrous salt (e.g., Na₂SO₄).

-

The solvent is removed under reduced pressure, and the crude product can be purified by column chromatography or distillation.

Caption: Workflow for the synthesis of this compound.

Reactivity

The reactivity of this compound is influenced by the electronic effects of its substituents on the aromatic ring.

-

Amino Group (-NHCH₃): The nitrogen atom has a lone pair of electrons that can be donated to the aromatic ring through resonance, making it an activating group. This increases the electron density of the ring, particularly at the ortho and para positions, making it more susceptible to electrophilic aromatic substitution.

-

Methoxy Group (-OCH₃): The oxygen atom also has lone pairs of electrons and is a strong activating group through resonance. It directs incoming electrophiles to the ortho and para positions.

The combined effect of these two activating groups makes the aromatic ring of this compound highly reactive towards electrophiles. The substitution pattern will be directed by both groups, primarily to the positions ortho and para to the stronger activating group.

Biological Activity

Currently, there is a lack of significant published research on the specific biological activities or signaling pathway involvement of this compound. While derivatives of substituted anilines are explored in drug discovery, this particular compound is not well-documented in a biological context. Its primary role appears to be as an intermediate in organic synthesis.

Safety Information

Hazard Statements:

-

H302: Harmful if swallowed.

-

H317: May cause an allergic skin reaction.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

It is essential to handle this chemical in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses. For more detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. N-Methyl-m-anisidine | C8H11NO | CID 84349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pg.edu.pl [pg.edu.pl]

- 3. 3-甲氧基- N -甲基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. scientificlabs.ie [scientificlabs.ie]

- 5. This compound(14318-66-2) 1H NMR spectrum [chemicalbook.com]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. wjec.co.uk [wjec.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 11. Methods of Geometrical Optics to Measure Refractive Index (Chapter 15) - A Practical Guide to Experimental Geometrical Optics [cambridge.org]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis of 3-Methoxy-N-methylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 3-Methoxy-N-methylaniline, a key intermediate in the pharmaceutical and chemical industries. The document details various methodologies, including N-methylation of 3-methoxyaniline, reductive amination of m-anisaldehyde, and Buchwald-Hartwig amination of 3-haloanisoles. Each method is presented with detailed experimental protocols, quantitative data for comparison, and logical diagrams to illustrate the reaction workflows.

Core Synthesis Pathways

Three principal routes for the synthesis of this compound are discussed, each offering distinct advantages in terms of starting materials, reaction conditions, and scalability.

N-methylation of 3-Methoxyaniline

Direct methylation of the amino group of 3-methoxyaniline is a straightforward approach to obtaining this compound. This can be achieved through various methylating agents, with the Eschweiler-Clarke reaction and alkylation with dimethyl sulfate being prominent methods.

The Eschweiler-Clarke reaction is a classic method for the methylation of primary and secondary amines using an excess of formic acid and formaldehyde.[1] This reductive amination process is known for preventing the formation of quaternary ammonium salts, stopping at the tertiary amine stage.[1]

Experimental Protocol:

A mixture of 3-methoxyaniline (1.0 eq), aqueous formaldehyde (37%, 2.5 eq), and formic acid (98%, 2.5 eq) is heated to reflux at 100-110 °C for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and made alkaline by the addition of a sodium hydroxide solution. The product is then extracted with an organic solvent, such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by vacuum distillation to afford this compound.

Dimethyl sulfate is a potent methylating agent that can be used for the N-methylation of anilines. The reaction is typically carried out in the presence of a base to neutralize the formed sulfuric acid.

Experimental Protocol:

To a solution of 3-methoxyaniline (1.0 eq) and a base such as potassium carbonate (1.5 eq) in an aprotic solvent like acetone or N,N-dimethylformamide (DMF), dimethyl sulfate (1.2 eq) is added dropwise at a controlled temperature (e.g., 0-10 °C). The reaction mixture is then stirred at room temperature or gently heated (e.g., 50-60 °C) for several hours until the starting material is consumed, as monitored by TLC. After completion, the reaction is quenched with an aqueous ammonia solution to destroy any excess dimethyl sulfate. The product is extracted with an organic solvent, and the organic phase is washed with water and brine, dried, and concentrated. Purification by column chromatography or vacuum distillation yields the desired this compound. A similar procedure for the methylation of a related substrate yielded the N-methylated product in 89% yield.[2]

Reductive Amination of m-Anisaldehyde

Reductive amination offers a versatile method for synthesizing amines from carbonyl compounds. In this pathway, m-anisaldehyde is reacted with methylamine to form an intermediate imine, which is then reduced to the target secondary amine.

Experimental Protocol:

To a solution of m-anisaldehyde (1.0 eq) in a suitable solvent such as methanol or 1,2-dichloroethane, a solution of methylamine (1.1 eq, e.g., as a solution in ethanol or as methylamine hydrochloride with a base) is added. The mixture is stirred at room temperature for 1-2 hours to facilitate imine formation. Subsequently, a reducing agent, such as sodium borohydride (1.5 eq) or sodium cyanoborohydride, is added portion-wise while maintaining the temperature below 25 °C. The reaction is stirred for an additional 2-4 hours. The reaction is then quenched by the careful addition of water. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by vacuum distillation or column chromatography. A similar reductive amination of p-anisidine with paraformaldehyde using a Raney nickel catalyst under a hydrogen atmosphere has been reported to produce the corresponding N-methylaniline in over 98% yield.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3] This method allows for the coupling of an aryl halide (e.g., 3-bromoanisole or 3-chloroanisole) with an amine (methylamine).

Experimental Protocol:

An oven-dried Schlenk tube is charged with a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or RuPhos, 2-4 mol%), and a base (e.g., sodium tert-butoxide or cesium carbonate, 1.4-2.0 eq). The tube is evacuated and backfilled with an inert gas (e.g., argon). The aryl halide (3-bromoanisole or 3-chloroanisole, 1.0 eq) and a solution of methylamine (1.2-1.5 eq, either as a solution in THF or as methylamine hydrochloride) are then added, followed by a dry, degassed solvent (e.g., toluene or dioxane). The reaction mixture is heated to 80-110 °C for 12-24 hours. After cooling to room temperature, the mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude product is purified by column chromatography on silica gel to give this compound.

Quantitative Data Summary

| Synthesis Pathway | Starting Materials | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| N-methylation (Eschweiler-Clarke) | 3-Methoxyaniline, Formaldehyde | Formic Acid | - | 100-110 | 4-6 | High (Typical) |

| N-methylation (Dimethyl Sulfate) | 3-Methoxyaniline | Dimethyl Sulfate, K₂CO₃ | Acetone/DMF | 25-60 | 2-8 | ~89 (Analogous)[2] |

| Reductive Amination | m-Anisaldehyde, Methylamine | NaBH₄ | Methanol | 0-25 | 3-6 | High (Typical) |

| Buchwald-Hartwig Amination | 3-Bromoanisole, Methylamine | Pd₂(dba)₃, Xantphos, NaOtBu | Toluene | 80-110 | 12-24 | Good to Excellent (Typical) |

Synthesis Pathway Diagrams

Caption: Eschweiler-Clarke N-methylation pathway.

Caption: N-methylation via Dimethyl Sulfate.

Caption: Reductive Amination pathway.

Caption: Buchwald-Hartwig Amination pathway.

References

In-Depth Technical Guide: 3-Methoxy-N-methylaniline (CAS 14318-66-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-N-methylaniline, also known as N-Methyl-m-anisidine, is an aromatic organic compound with the CAS number 14318-66-2. Its chemical structure features a benzene ring substituted with a methoxy group and an N-methylated amino group at positions 3 and 1, respectively. This compound serves as a valuable building block in organic synthesis, particularly in the preparation of more complex molecules for the pharmaceutical and dye industries. Its structural motifs are found in various biologically active compounds, suggesting its potential as a key intermediate in the development of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, synthesis, spectral data, and potential applications in research and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in various experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 14318-66-2 | [1][2] |

| Molecular Formula | C₈H₁₁NO | [1][2] |

| Molecular Weight | 137.18 g/mol | [1][2] |

| Appearance | Not explicitly stated, likely a liquid | |

| Boiling Point | 239-240 °C (lit.) | [3] |

| Density | 1.049 g/mL at 25 °C (lit.) | [3] |

| Refractive Index (n20/D) | 1.5690 (lit.) | [3] |

| Flash Point | > 110 °C (> 230 °F) - closed cup | |

| Synonyms | N-Methyl-m-anisidine | |

| InChI Key | ZFMZSZMUFWRAOG-UHFFFAOYSA-N | |

| SMILES | CNc1cccc(OC)c1 |

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure.

¹H NMR (400 MHz, CDCl₃): δ 7.12 (t, J = 8.1 Hz, 1H), 6.31 (dd, J = 8.1, 2.3 Hz, 1H), 6.26 (dd, J = 8.0, 2.1 Hz, 1H), 6.19 (t, J = 2.2 Hz, 1H), 3.81 (s, 4H, overlapping signals likely including OCH₃ and NH), 2.85 (s, 4H, likely NCH₃).

¹³C NMR (101 MHz, CDCl₃): δ 129.79, 105.58, 102.21, 98.23, 54.96, 30.60, 29.58.

Note: The provided NMR data from a supporting information file appears to have some inconsistencies in the integration and assignment of the singlet peaks. Researchers should verify this data with their own experimental results.

Infrared (IR) Spectroscopy

While a specific IR spectrum for this compound was not found, the expected characteristic peaks for a similar compound, N-methylaniline, include a peak around 3411 cm⁻¹ corresponding to the N-H stretching vibration.[4] The spectrum of this compound would also be expected to show C-H stretching vibrations for the aromatic and methyl groups, C=C stretching for the aromatic ring, and C-O stretching for the methoxy group.

Mass Spectrometry (MS)

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature, a general and plausible method can be inferred from the synthesis of similar compounds, such as the N-methylation of anilines. A likely synthetic route involves the methylation of 3-methoxyaniline.

Proposed Experimental Protocol: N-methylation of 3-Methoxyaniline

This protocol is adapted from general methods for the N-methylation of anilines.

Materials:

-

3-Methoxyaniline

-

Methanol

-

A suitable catalyst (e.g., a heterogeneous Nickel catalyst or a homogeneous catalyst system)

-

A base (e.g., NaOH or K₂CO₃), if required by the catalytic system

-

An inert solvent (e.g., Toluene or THF)

-

Standard laboratory glassware and purification equipment (e.g., for distillation or column chromatography)

Procedure:

-

In a reaction vessel, dissolve 3-methoxyaniline in the chosen solvent.

-

Add the catalyst and any necessary base or co-catalyst.

-

Add methanol as the methylating agent.

-

The reaction mixture is then heated to a specified temperature (e.g., 100-160 °C) under an inert atmosphere (e.g., Nitrogen or Argon) for a set period (e.g., 16-24 hours).[6]

-

The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The catalyst is removed by filtration.

-

The solvent and excess methanol are removed under reduced pressure.

-

The crude product is then purified, typically by vacuum distillation or column chromatography, to yield pure this compound.

Logical Workflow for Synthesis:

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

While specific drug candidates directly utilizing this compound are not prominent in the literature, its structural class, methoxy-substituted anilines, is of significant interest in medicinal chemistry.

Precursor for Biologically Active Molecules

Derivatives of structurally similar anilines have shown potential in various therapeutic areas. For instance, 3-methoxy-2-methylaniline is used in the preparation of indoles, indazoles, and quinoline antiviral agents.[7] Furthermore, a study on N-phenylpyrazoline derivatives bearing methoxy substituents demonstrated their potential as anticancer agents, with some compounds showing high cytotoxicity and selectivity against various cancer cell lines, including HeLa, WiDr, and MCF-7.[8] The study suggested that these compounds may exert their effect through interaction with the EGFR receptor.[8]

Role in Scaffolding for Kinase Inhibitors

Anilinoquinazoline and anilinoquinoline derivatives, which can be synthesized from substituted anilines, are known to act as inhibitors of receptor tyrosine kinases (RTKs) like EGFR and VEGFR-2.[9] These receptors are critical targets in oncology as they are involved in tumor growth and angiogenesis. The methoxy and N-methyl substitutions on the aniline ring can influence the binding affinity and pharmacokinetic properties of these inhibitors.

Signaling Pathway of EGFR and VEGFR-2 Inhibition:

Caption: Inhibition of EGFR and VEGFR-2 signaling by aniline derivatives.

Safety and Handling

This compound is classified as a hazardous substance.

-

Hazard Statements: H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction).

-

Signal Word: Warning.

-

GHS Pictograms: GHS07 (Exclamation Mark).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P272 (Contaminated work clothing should not be allowed out of the workplace), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water).

-

Personal Protective Equipment (PPE): Eyeshields, faceshields, and gloves are recommended. A suitable respirator should be used if ventilation is inadequate.

-

Storage: Store in a cool, dry, and well-ventilated place. It is classified as a combustible liquid.

Conclusion

This compound is a valuable chemical intermediate with established physicochemical properties. While detailed experimental protocols and a full set of spectral data are not comprehensively documented in readily available literature, its synthesis can be approached through standard N-methylation procedures of the corresponding aniline. The primary value of this compound for researchers and drug development professionals lies in its potential as a scaffold for the synthesis of more complex molecules with biological activity, particularly in the realm of kinase inhibitors for cancer therapy. Further research into the biological activities of derivatives of this compound could unveil novel therapeutic applications. As with any chemical reagent, appropriate safety precautions must be taken during its handling and use.

References

- 1. Page loading... [guidechem.com]

- 2. 4-Methoxy-N-methylaniline 98 5961-59-1 [sigmaaldrich.com]

- 3. scientificlabs.ie [scientificlabs.ie]

- 4. researchgate.net [researchgate.net]

- 5. 3-Methoxy-2-methylaniline synthesis - chemicalbook [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. scbt.com [scbt.com]

- 8. Synthesis, biological evaluation and molecular docking of methoxy n-phenylpyrazoline derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Spectroscopic Analysis of 3-Methoxy-N-methylaniline: A Technical Guide

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Methoxy-N-methylaniline (CAS No. 14318-66-2).[1][2] The document is intended for researchers, scientists, and professionals in drug development, offering a structured presentation of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Detailed experimental protocols for acquiring this data are also included, alongside a visual representation of the general spectroscopic workflow.

Spectroscopic Data

While a comprehensive search of publicly available spectroscopic databases was conducted, experimental spectra for this compound were not found. The following tables are therefore presented as a template for the expected data based on the known chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| Data not available | Aromatic Protons | |||

| Data not available | Aromatic Protons | |||

| Data not available | Aromatic Protons | |||

| Data not available | Aromatic Protons | |||

| Data not available | -OCH₃ Protons | |||

| Data not available | N-CH₃ Protons | |||

| Data not available | N-H Proton |

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ) ppm | Assignment |

| Data not available | Aromatic C-O |

| Data not available | Aromatic C-N |

| Data not available | Aromatic C-H |

| Data not available | Aromatic C-H |

| Data not available | Aromatic C-H |

| Data not available | Aromatic C-H |

| Data not available | -OCH₃ |

| Data not available | N-CH₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| Data not available | N-H Stretch | |

| Data not available | C-H Stretch (Aromatic) | |

| Data not available | C-H Stretch (Aliphatic) | |

| Data not available | C=C Stretch (Aromatic) | |

| Data not available | C-N Stretch (Aromatic Amine) | |

| Data not available | C-O Stretch (Aryl Ether) | |

| Data not available | C-H Bend (Aromatic) |

Based on the structure of this compound, a secondary aromatic amine, the IR spectrum is expected to show a characteristic N-H stretching absorption.[3] Aromatic amines typically exhibit C-N stretching absorptions in the range of 1200 to 1350 cm⁻¹.[3]

Mass Spectrometry (MS)

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |

| 137 | Data not available | Molecular Ion [M]⁺ |

| Data not available | Fragment Ions |

The molecular weight of this compound is 137.18 g/mol , which would correspond to the molecular ion peak in the mass spectrum.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for a liquid sample such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure and purity of the sample.

Materials:

-

NMR Spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

Pipettes

-

Vortex mixer

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).[4]

-

Ensure the sample is fully dissolved, using a vortex mixer if necessary.

-

Using a pipette, transfer the solution into a clean 5 mm NMR tube. The liquid level should be between 4.0 and 5.0 cm from the bottom of the tube.[4]

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.

-

Place the sample into the NMR magnet.

-

-

Data Acquisition:

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity and improve spectral resolution.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Set the appropriate acquisition parameters (e.g., number of scans, spectral width, pulse sequence, and relaxation delay).

-

Acquire the spectrum.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data (Free Induction Decay - FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Materials:

-

FT-IR Spectrometer

-

Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory

-

Pipette

-

Cleaning solvent (e.g., acetone or isopropanol)

-

Lint-free tissues

Procedure (Neat Liquid Film Method):

-

Sample Preparation:

-

Ensure the salt plates are clean and dry. If necessary, clean them with a suitable solvent and a lint-free tissue.

-

Place a single drop of this compound onto the surface of one salt plate using a pipette.[5]

-

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates.[5]

-

-

Instrument Setup:

-

Place the sandwiched salt plates into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty spectrometer to subtract any atmospheric interference (e.g., CO₂, water vapor).

-

-

Data Acquisition:

-

Acquire the infrared spectrum of the sample. Typically, multiple scans are averaged to improve the signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify the characteristic absorption bands and correlate them to the functional groups present in this compound (e.g., N-H, C-H aromatic, C-H aliphatic, C=C aromatic, C-N, and C-O stretches).

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule, confirming its identity and providing structural information.

Materials:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

GC column suitable for amine analysis (e.g., a base-deactivated column)

-

Helium carrier gas

-

Solvent for sample dilution (e.g., methanol or dichloromethane)

-

Autosampler vials

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., 1 mg/mL in methanol).

-

Transfer the solution to an autosampler vial.

-

-

Instrument Setup:

-

Set the GC parameters, including the injector temperature, oven temperature program, and carrier gas flow rate. A typical oven program might start at a low temperature and ramp up to a higher temperature to ensure good separation.

-

Set the MS parameters, including the ionization mode (typically Electron Ionization - EI at 70 eV), mass scan range (e.g., m/z 40-400), and detector voltage.

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.

-

The sample is vaporized and separated based on its components' boiling points and interactions with the GC column.

-

As the separated components elute from the column, they enter the mass spectrometer, where they are ionized, fragmented, and detected.

-

-

Data Analysis:

-

The output consists of a total ion chromatogram (TIC), which shows the intensity of ions versus retention time.

-

A mass spectrum is generated for the peak corresponding to this compound.

-

Identify the molecular ion peak ([M]⁺) to confirm the molecular weight.

-

Analyze the fragmentation pattern to identify characteristic fragment ions, which can provide further structural information.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide on the Reactivity and Stability of 3-Methoxy-N-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-N-methylaniline, also known as N-methyl-m-anisidine, is an aromatic amine of significant interest in organic synthesis and drug development. Its chemical structure, featuring a methoxy group and a secondary amine on a benzene ring, imparts a unique combination of electronic and steric properties that govern its reactivity and stability. This technical guide provides a comprehensive overview of the core chemical characteristics of this compound, with a focus on its reactivity profile and stability under various conditions. The information presented herein is intended to support researchers and professionals in the safe and effective handling, storage, and application of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior in different solvent systems and for designing appropriate experimental and storage conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₁NO | [1][2] |

| Molecular Weight | 137.18 g/mol | [1][2] |

| Appearance | Brown to reddish-brown liquid | [1] |

| Boiling Point | 239-240 °C (lit.) | [1][2] |

| Density | 1.049 g/mL at 25 °C (lit.) | [1][2] |

| Refractive Index (n20/D) | 1.5690 (lit.) | [1][2] |

| Flash Point | >110 °C (>230 °F) | [2] |

| pKa (Predicted) | 4.59 ± 0.25 | [1] |

Reactivity Profile

The reactivity of this compound is primarily dictated by the interplay of the electron-donating methoxy group and the nucleophilic N-methylamino group attached to the aromatic ring.

Basicity and Nucleophilicity

The nitrogen atom in the N-methylamino group possesses a lone pair of electrons, rendering the molecule basic and nucleophilic. The methoxy group at the meta-position influences the basicity through its inductive and resonance effects. While the methoxy group is electron-withdrawing inductively, its resonance effect is not directly conjugated with the amino group in the meta position, leading to a nuanced effect on basicity compared to its ortho and para isomers. Generally, N-methylanilines are less basic than aliphatic amines because the lone pair on the nitrogen can be delocalized into the aromatic ring.

As a nucleophile, this compound can participate in a variety of reactions, including alkylation, acylation, and nucleophilic aromatic substitution.

Electrophilic Aromatic Substitution

The benzene ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of both the methoxy and N-methylamino groups. These groups are ortho, para-directing. Therefore, electrophiles are expected to preferentially attack the positions ortho and para to these activating groups. However, the high reactivity can sometimes lead to polysubstitution, and controlling the reaction to achieve mono-substitution can be challenging.

Oxidation

Anilines, including N-methylated derivatives, are susceptible to oxidation. The oxidation of N-methylaniline can proceed via different mechanisms, including electron transfer to form a radical cation, which can then undergo further reactions. Common oxidizing agents can lead to the formation of a variety of products, including colored polymeric materials. The oxidation of N-methylaniline by chromic acid has been studied, and the reaction kinetics suggest a complex mechanism.

Incompatibilities

This compound is incompatible with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates. Reactions with these substances can be vigorous and may produce hazardous byproducts.

Stability Profile

The stability of this compound is a critical consideration for its storage and handling. Degradation can occur through several pathways, including thermal decomposition, photodegradation, and hydrolysis.

Thermal Stability

While specific data for this compound is limited, aromatic amines can be susceptible to thermal decomposition, especially at elevated temperatures. When heated to decomposition, it may emit toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.

Photostability

Aromatic amines can undergo photodegradation upon exposure to light, particularly UV radiation. This can lead to the formation of colored degradation products and a loss of purity. It is therefore recommended to store the compound in light-resistant containers.

Hydrolytic Stability

The ether linkage of the methoxy group is generally stable to hydrolysis under neutral and basic conditions. However, under strongly acidic conditions, cleavage of the aryl-ether bond can occur. The stability of the amine functionality is also pH-dependent. In acidic solutions, the amine will be protonated, which can affect its reactivity and degradation pathways. Studies on other primary aromatic amines have shown greater stability in water compared to acidic solutions.

Experimental Protocols

The following sections provide detailed methodologies for key experiments to assess the reactivity and stability of this compound.

Determination of Oxidation Kinetics

This protocol is adapted from studies on the oxidation of N-methylaniline.

Objective: To determine the rate constant for the oxidation of this compound with a suitable oxidizing agent (e.g., potassium permanganate) under controlled conditions.

Materials:

-

This compound

-

Potassium permanganate (KMnO₄) solution of known concentration

-

Sulfuric acid (H₂SO₄)

-

Sodium oxalate (Na₂C₂O₄) standard solution

-

Spectrophotometer

-

Thermostated water bath

-

Volumetric flasks, pipettes, and burettes

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a water/acetonitrile mixture).

-

Prepare a series of reaction mixtures in volumetric flasks, each containing a known concentration of this compound and sulfuric acid.

-

Equilibrate the reaction mixtures and the KMnO₄ solution to the desired temperature in a thermostated water bath.

-

Initiate the reaction by adding a known volume of the KMnO₄ solution to each reaction mixture and start a timer.

-

At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a known excess of sodium oxalate solution.

-

Back-titrate the unreacted sodium oxalate with the standard KMnO₄ solution to determine the concentration of unreacted KMnO₄ at each time point.

-

Alternatively, monitor the disappearance of KMnO₄ spectrophotometrically at its λmax (around 525 nm).

-

Plot the concentration of KMnO₄ versus time and determine the initial rate of the reaction.

-

Repeat the experiment with varying initial concentrations of this compound and H₂SO₄ to determine the order of the reaction with respect to each reactant.

-

Calculate the rate constant (k) from the rate law.

Forced Degradation Study: Thermal Stress

Objective: To evaluate the thermal stability of this compound and identify potential degradation products.

Materials:

-

This compound

-

Oven or heating block capable of maintaining a constant temperature

-

Sealed vials (e.g., amber glass vials with PTFE-lined caps)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

-

Appropriate HPLC column (e.g., C18) and mobile phase

Procedure:

-

Place a known amount of this compound into several sealed vials.

-

Place the vials in an oven at a high temperature (e.g., 60°C, 80°C) for a specified period (e.g., 24, 48, 72 hours).

-

Include a control sample stored at a lower temperature (e.g., 4°C).

-

After the specified time, remove the vials and allow them to cool to room temperature.

-

Dilute the samples with a suitable solvent and analyze them by HPLC.

-

Compare the chromatograms of the stressed samples with the control sample to identify any degradation peaks.

-

Quantify the amount of remaining this compound and any major degradation products.

-

If a mass spectrometer is available, obtain mass spectra of the degradation products to aid in their identification.

Forced Degradation Study: Photostability

Objective: To assess the stability of this compound upon exposure to light.

Materials:

-

This compound

-

Photostability chamber with controlled light exposure (e.g., providing a specific UVA and visible light intensity)

-

Quartz or UV-transparent vials

-

Control vials wrapped in aluminum foil

-

HPLC system as described in section 5.2.

Procedure:

-

Prepare solutions of this compound in a suitable solvent in both transparent and foil-wrapped (control) vials.

-

Place the vials in the photostability chamber and expose them to a defined light source for a specified duration.

-

Monitor the temperature inside the chamber to ensure it does not contribute significantly to degradation.

-

After the exposure period, remove the vials and analyze the solutions by HPLC.

-

Compare the chromatograms of the exposed samples with the control samples to identify any photodegradation products.

-

Quantify the extent of degradation.

Forced Degradation Study: Hydrolytic Stability

Objective: To determine the stability of this compound in aqueous solutions at different pH values.

Materials:

-

This compound

-

Buffer solutions of different pH (e.g., pH 2, 7, and 10)

-

Thermostated water bath or incubator

-

Sealed vials

-

HPLC system as described in section 5.2.

Procedure:

-

Prepare solutions of this compound in the different pH buffer solutions.

-

Place the solutions in sealed vials and incubate them at a controlled temperature (e.g., 40°C or 60°C).

-

At various time points (e.g., 0, 24, 48, 72 hours), withdraw samples.

-

Analyze the samples immediately by HPLC to quantify the concentration of this compound.

-

Plot the concentration of this compound versus time for each pH condition.

-

Determine the degradation rate constant at each pH.

Visualizations

The following diagrams illustrate key conceptual relationships relevant to the reactivity and stability of this compound.

Conclusion

This compound is a versatile aromatic amine with a well-defined, yet complex, reactivity and stability profile. Its nucleophilic character and activated aromatic ring make it a valuable building block in organic synthesis. However, its susceptibility to oxidation, photodegradation, and potential thermal decomposition necessitates careful handling and storage. The experimental protocols provided in this guide offer a framework for researchers to quantitatively assess its reactivity and stability, ensuring its effective and safe use in research and development. A thorough understanding of these properties is paramount for the successful application of this compound in the synthesis of novel compounds and the development of new pharmaceuticals.

References

The Versatile Role of 3-Methoxy-N-methylaniline in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-N-methylaniline, a substituted aromatic amine, has emerged as a valuable and versatile building block in the field of organic synthesis. Its unique electronic and structural features, arising from the interplay of the electron-donating methoxy and N-methylamino groups, make it a key intermediate in the construction of a diverse array of complex organic molecules, including pharmaceuticals, agrochemicals, and functional materials. This technical guide provides an in-depth exploration of the potential applications of this compound, focusing on its role in key synthetic transformations. The content herein summarizes quantitative data, details experimental protocols for seminal reactions, and provides visual representations of reaction pathways and workflows to aid researchers in leveraging this compound for their synthetic endeavors.

Core Properties and Reactivity

This compound possesses a distinct reactivity profile governed by the activating and directing effects of its substituents. The methoxy group at the meta-position and the N-methylamino group work in concert to influence the electron density of the aromatic ring, thereby dictating its behavior in various chemical transformations.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| CAS Number | 14318-66-2 |

| Molecular Formula | C₈H₁₁NO |

| Molecular Weight | 137.18 g/mol |

| Boiling Point | 239-240 °C |

| Density | 1.049 g/mL at 25 °C |

| Refractive Index | n20/D 1.5690 |

Key Applications in Organic Synthesis

The utility of this compound spans a range of important reaction classes, including cross-coupling reactions, the synthesis of heterocyclic scaffolds, and cycloaddition reactions.

Cross-Coupling Reactions

This compound is an excellent substrate for various palladium- and iridium-catalyzed cross-coupling reactions, enabling the formation of new carbon-nitrogen and carbon-silicon bonds.

Experimental Protocol: General Buchwald-Hartwig Amination of Aryl Halides with Anilines [3][4]

-

Materials:

-

Aryl halide (1.0 equiv)

-

Aniline derivative (e.g., this compound) (1.2 equiv)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

-

Phosphine ligand (e.g., XPhos, 4 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Anhydrous solvent (e.g., toluene or dioxane)

-

-

Procedure:

-

To an oven-dried Schlenk tube, add the aryl halide, palladium precatalyst, phosphine ligand, and base.

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

-

Add the anhydrous solvent, followed by the aniline derivative.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (monitor by TLC or GC-MS).

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

This compound has been shown to participate in iridium-catalyzed cross-dehydrogenative coupling (CDC) reactions with silanes. This reaction provides an efficient route to N-silylated anilines, which are valuable intermediates in organic synthesis. The electronic richness of the nitrogen atom in this compound contributes to a higher catalytic activity compared to N-methylaniline itself.

Table 2: Iridium-Catalyzed Cross-Dehydrogenative Coupling of Anilines with HSiMe₂Ph

| Aniline Derivative | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) |

| N-methylaniline | 1.0 | 50 | 1 | ~75 |

| This compound | 1.0 | 50 | <0.5 | >95 |

| N-ethylaniline | 1.0 | 50 | <0.5 | >95 |

| Aniline | 1.0 | 50 | <0.5 | >95 |

Experimental Protocol: Iridium-Catalyzed Cross-Dehydrogenative Coupling

-

Materials:

-

Aniline derivative (e.g., this compound) (0.5 mmol)

-

Hydrosilane (e.g., HSiMe₂Ph) (0.5 mmol)

-

Iridium catalyst (e.g., [Ir(H)(OTf)(κ²-NSiDMQ)(PCy₃)]) (1 mol%)

-

Solvent (neat or anhydrous toluene)

-

-

Procedure:

-

In a glovebox, a Schlenk tube is charged with the iridium catalyst.

-

The aniline derivative and hydrosilane are added.

-

The reaction mixture is stirred at the specified temperature.

-

The reaction progress is monitored by ¹H NMR spectroscopy by observing the formation of H₂ gas and the silylated product.

-

Upon completion, the product can be isolated by removing the volatile components under vacuum.

-

Synthesis of Heterocyclic Compounds

Substituted anilines are fundamental precursors for the synthesis of a wide variety of nitrogen-containing heterocycles. While specific examples utilizing this compound are not extensively detailed in the searched literature, its structural similarity to other anilines suggests its applicability in classic named reactions for heterocycle synthesis. For instance, the related compound, 3-Methoxy-2-methylaniline, is used in the preparation of indoles, indazoles, and quinoline antiviral agents.[5]

The Skraup synthesis is a classic method for preparing quinolines from anilines, glycerol, an oxidizing agent, and sulfuric acid.[6][7] The methoxy and methylamino substituents on this compound would be expected to influence the regioselectivity of the cyclization.

Experimental Protocol: General Skraup Quinoline Synthesis [6][7]

-

Materials:

-

Aniline derivative (e.g., this compound)

-

Glycerol

-

Concentrated Sulfuric Acid

-

Oxidizing agent (e.g., nitrobenzene or arsenic acid)

-

Ferrous sulfate (catalyst)

-

-

Procedure:

-

A mixture of the aniline, glycerol, and concentrated sulfuric acid is heated.

-

The oxidizing agent and ferrous sulfate are added cautiously.

-

The reaction mixture is heated for several hours.

-

After cooling, the mixture is diluted with water and neutralized with a base.

-

The quinoline product is typically isolated by steam distillation or extraction.

-

Role in Pharmaceutical Synthesis

Aniline and its derivatives are ubiquitous in medicinal chemistry and are key components of numerous approved drugs.[8][9] The methoxy and N-methyl substituents can modulate the pharmacokinetic and pharmacodynamic properties of a drug molecule. While direct examples of this compound as a precursor to a specific marketed drug were not found in the provided search results, its potential as a scaffold in drug discovery is significant. For example, a related compound, 3-methoxypropiophenone, is a key intermediate in the synthesis of the analgesic drug tapentadol.[10] This highlights the value of the 3-methoxyphenyl moiety in pharmaceutically active compounds.

Conclusion

This compound is a readily available and highly functionalized building block with significant potential in organic synthesis. Its utility in cross-coupling reactions has been demonstrated, and its structural features suggest broad applicability in the synthesis of complex heterocyclic systems relevant to the pharmaceutical and materials science industries. This guide provides a foundational understanding of its applications, supported by general experimental protocols and mechanistic insights. Further exploration of its reactivity in a wider range of synthetic transformations is warranted and is expected to uncover novel and efficient routes to valuable organic molecules. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific synthetic targets.

References

- 1. scientificlabs.ie [scientificlabs.ie]

- 2. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. research.rug.nl [research.rug.nl]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 7. iipseries.org [iipseries.org]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN106518635A - Synthesis method for 3-methoxypropiophenone - Google Patents [patents.google.com]

N-methyl-m-anisidine: A Review of Available Scientific Literature

Chemical and Physical Properties

N-methyl-m-anisidine is an organic compound with the chemical formula C8H11NO. It is a derivative of anisidine, characterized by a methyl group and a methoxy group attached to the aniline structure at the meta position.

| Property | Value | Source |

| Molecular Formula | C8H11NO | |

| Molar Mass | 137.18 g/mol | |

| CAS Number | 14318-66-2 | |

| Appearance | Colorless to light yellow solid | |

| Boiling Point | 239-240 °C | |

| Density | 1.049 g/mL at 25 °C | |

| Refractive Index | n20/D 1.5690 |

Synthesis

Detailed, step-by-step experimental protocols for the synthesis of N-methyl-m-anisidine are not explicitly described in the reviewed literature. However, general synthetic routes for related compounds suggest potential pathways.

One common method for the N-methylation of anilines is reductive amination. This would likely involve the reaction of m-anisidine with formaldehyde in the presence of a reducing agent. A patent for the synthesis of the isomeric N-methyl-4-methoxyaniline (N-methyl-p-anisidine) describes a process using p-aminoanisole, paraformaldehyde, and a Raney nickel catalyst under a hydrogen atmosphere. A similar approach could theoretically be adapted for the synthesis of N-methyl-m-anisidine from m-anisidine.

Another potential route is the direct N-methylation of m-anisidine using a methylating agent such as dimethyl sulfate or methyl iodide. However, a specific protocol for N-methyl-m-anisidine using this method was not found.

The synthesis of the precursor, m-anisidine, is well-documented and typically involves the reduction of m-nitroanisole.

Logical Workflow for a Potential Synthesis Route

Caption: Potential reductive amination route to N-methyl-m-anisidine.

Biological and Pharmacological Activity

The reviewed scientific literature is devoid of any specific quantitative data on the biological or pharmacological activity of N-methyl-m-anisidine. There are no published studies detailing its mechanism of action, its effects on any signaling pathways, or its potential therapeutic applications. The parent compound, m-anisidine, is noted for its use in the synthesis of dyes and as a corrosion inhibitor, but this information does not extend to its N-methylated derivative.

Conclusion

Despite a thorough literature search, there is a significant lack of detailed scientific information on N-methyl-m-anisidine. While basic physicochemical properties are known, the core requirements for an in-depth technical guide—including quantitative biological data, detailed experimental protocols, and elucidated signaling pathways—are absent from the current body of scientific literature. This highlights a substantial gap in the understanding of this particular chemical entity. Further research would be necessary to establish its synthesis, biological activity, and potential applications for researchers, scientists, and drug development professionals.

Health and Safety Technical Guide: 3-Methoxy-N-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified individuals in research and development settings. It is not a substitute for a formal Safety Data Sheet (SDS) and should be used in conjunction with official safety documentation and established laboratory safety protocols. All users should conduct their own risk assessments before handling this chemical.

Chemical Identification and Physical Properties

3-Methoxy-N-methylaniline, also known as N-Methyl-m-anisidine, is an aromatic amine with the chemical formula C₈H₁₁NO.[1] It is a combustible liquid that presents several health and safety considerations that necessitate careful handling and storage.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 14318-66-2 | [1] |

| EC Number | 238-259-9 | [1] |

| Molecular Weight | 137.18 g/mol | [1] |

| Appearance | Colorless to brown viscous liquid | [2] |

| Boiling Point | 239-240 °C (lit.) | [1] |

| Density | 1.049 g/mL at 25 °C (lit.) | [1] |

| Flash Point | > 110 °C (> 230 °F) - closed cup | [1] |

| Refractive Index | n20/D 1.5690 (lit.) | [1] |

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are acute oral toxicity and the potential for skin sensitization.

Table 2: GHS Classification for this compound

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | GHS07 | Warning |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction | GHS07 | Warning |

(Source:[1])

Toxicological Information

Detailed toxicological data for this compound is limited. Therefore, data for structurally related compounds such as m-Anisidine and N-methylaniline are often used to infer potential hazards. Aromatic amines as a class are known for their potential to cause methemoglobinemia, and some are considered carcinogenic.[3][4]

Table 3: Toxicological Data for this compound and Related Compounds

| Substance | Test | Route | Species | Value | Source(s) |

| This compound | Acute Toxicity | Oral | - | Category 4 (Harmful if swallowed) | [1] |

| m-Anisidine | LD50 | Oral | Rat | 526 mg/kg | [5] |

| N-methylaniline | Acute Toxicity | Oral | - | Toxic if swallowed | [3] |

| N-methylaniline | Acute Toxicity | Dermal | - | Toxic in contact with skin | [3] |

| N-methylaniline | Acute Toxicity | Inhalation | - | Fatal if inhaled | [3] |

Note: The toxicological properties of this compound have not been fully investigated. The information for related compounds should be used for preliminary hazard assessment.

Mechanism of Toxicity: Aromatic Amine Metabolism

Aromatic amines, including this compound, are generally not directly toxic but can be metabolically activated in the body to form reactive intermediates that can lead to adverse health effects. The primary pathway involves N-hydroxylation by cytochrome P450 enzymes to form N-hydroxylamines.[6][7] These intermediates can be further esterified to form reactive N-acetoxyarylamines or sulfates.[6] These ultimate carcinogens can form covalent adducts with DNA, which, if not repaired, can lead to mutations and potentially cancer.[6][8]

References

- 1. DNA Adduct Formation of 4-Aminobiphenyl and Heterocyclic Aromatic Amines in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. skcinc.com [skcinc.com]

- 3. x-cellr8.com [x-cellr8.com]

- 4. oecd.org [oecd.org]

- 5. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 6. DNA Damage by Aromatic Amines : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]

- 7. Metabolic activation of aromatic amines and dialkylnitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Heterocyclic aromatic amine metabolism, DNA adduct formation, mutagenesis, and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 3-Methoxy-N-methylaniline as a Chemical Intermediate

Introduction: 3-Methoxy-N-methylaniline, also known as N-Methyl-m-anisidine, is an aromatic organic compound that serves as a crucial building block and intermediate in the synthesis of fine chemicals. Its unique structural features—a methoxy group and an N-methylated amine on a benzene ring—provide a versatile platform for constructing more complex molecules. This guide offers an in-depth technical overview of its properties, synthesis, applications, and handling, tailored for researchers, chemists, and professionals in drug development and materials science. Its applications are particularly notable in the manufacturing of dyes, agrochemicals, and active pharmaceutical ingredients (APIs).[1][2][3][4]

Physicochemical and Spectroscopic Properties

This compound is a liquid at room temperature, with well-defined physical characteristics. Its identity and purity are typically confirmed using spectroscopic methods, primarily NMR.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 14318-66-2 | [2][5] |

| Molecular Formula | C₈H₁₁NO | [2][5] |

| Molecular Weight | 137.18 g/mol | [2][5] |

| Boiling Point | 239-240 °C (lit.) | [5] |

| Density | 1.049 g/mL at 25 °C (lit.) | [5] |

| Refractive Index | n20/D 1.5690 (lit.) | [5] |

| Flash Point | >110 °C (>230 °F) - closed cup | [5] |

| Appearance | - | - |

| Synonyms | N-Methyl-m-anisidine | [2][5] |

Table 2: NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Reference |

| ¹H NMR (400 MHz, CDCl₃) | 7.12 | t, J = 8.1 Hz | [6] |

| 6.31 | dd, J = 8.1, 2.3 Hz | [6] | |

| 6.26 | dd, J = 8.0, 2.1 Hz | [6] | |

| 6.19 | t, J = 2.2 Hz | [6] | |

| 3.81 | s | [6] | |

| 2.85 | s | [6] | |

| ¹³C NMR (101 MHz, CDCl₃) | 129.79 | - | [6] |

| 105.58 | - | [6] | |

| 102.21 | - | [6] | |

| 98.23 | - | [6] | |

| 54.96 | - | [6] | |

| 30.60 | - | [6] |

Synthesis of this compound

The most common and efficient method for synthesizing this compound is through the direct N-methylation of its primary amine precursor, 3-methoxyaniline. Other potential routes include reductive amination.

Primary Synthetic Route: N-Methylation of 3-Methoxyaniline

This route involves the reaction of 3-methoxyaniline with a methylating agent. Catalytic methods using methanol are effective and provide high yields.

References

- 1. N-Methylaniline: Key Applications in Oil & Gas, Pharma, and Manufacturing [minalspecialities.com]

- 2. This compound [lakshanabiotech.com]

- 3. Exploring the Properties and Applications of Aniline and N-Methylaniline [yufenggp.com]

- 4. echemi.com [echemi.com]

- 5. This compound 97 14318-66-2 [sigmaaldrich.com]

- 6. rsc.org [rsc.org]

Methodological & Application

Application Notes and Protocols: The Use of 3-Methoxy-N-methylaniline in the Synthesis of Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-N-methylaniline, also known as N-methyl-m-anisidine, is a valuable substituted aniline building block in medicinal chemistry. Its structural features, including the methoxy and N-methyl groups, offer specific steric and electronic properties that are advantageous for the synthesis of complex heterocyclic scaffolds. These scaffolds form the core of numerous pharmacologically active compounds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutical intermediates, with a focus on the preparation of substituted indoles, a prevalent motif in drug discovery.

Substituted anilines are crucial starting materials in the synthesis of a wide array of pharmaceuticals, including analgesics, antivirals, and kinase inhibitors.[1][2] The methoxy group of this compound is an electron-donating group that can influence the reactivity of the aniline ring and can be a key site for metabolic activity or a handle for further functionalization. The N-methyl group can impart specific conformational properties and can influence the pharmacokinetic profile of the final drug molecule.

Application: Synthesis of Substituted Indoles via Bischler-Möhlau Reaction

One of the key applications of this compound is in the synthesis of substituted indole derivatives. The indole ring system is a fundamental structural component of many natural products and synthetic drugs. The Bischler-Möhlau indole synthesis is a classic method for preparing 2-aryl-indoles by reacting an α-haloacetophenone with an excess of an aniline derivative under thermal conditions.[3][4][5] This reaction provides a direct route to complex indoles that can serve as intermediates for more elaborate pharmaceutical targets.

The use of this compound in a Bischler-Möhlau reaction allows for the regioselective synthesis of 6-methoxy-1-methyl-substituted indoles. The position of the methoxy group on the resulting indole can significantly impact its biological activity.

Experimental Protocols

Protocol 1: Synthesis of 6-Methoxy-1-methyl-2-phenyl-1H-indole

This protocol describes the synthesis of a substituted indole intermediate using this compound and α-bromoacetophenone via the Bischler-Möhlau reaction.

Materials:

-

This compound (N-methyl-m-anisidine)

-

α-Bromoacetophenone

-

N,N-Dimethylaniline (as solvent)

-

Toluene

-

Hexanes

-

Ethyl acetate

-

Silica gel for column chromatography

-

Anhydrous sodium sulfate

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Rotary evaporator

-

Chromatography column and accessories

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (3.0 g, 21.9 mmol, 3.0 eq) and N,N-dimethylaniline (20 mL).

-

Addition of Reactant: While stirring, add α-bromoacetophenone (1.45 g, 7.3 mmol, 1.0 eq) to the solution at room temperature.

-

Reaction: Heat the reaction mixture to 170 °C and maintain this temperature with vigorous stirring for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with toluene (50 mL) and wash with 1 M HCl (3 x 30 mL) to remove excess anilines, followed by a wash with saturated sodium bicarbonate solution (30 mL) and brine (30 mL).

-

Isolation of Crude Product: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product as a dark oil.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting from 100% hexanes to 95:5 hexanes:ethyl acetate).

-

Final Product: Combine the fractions containing the desired product and evaporate the solvent to yield 6-methoxy-1-methyl-2-phenyl-1H-indole as a solid.

Data Presentation

The following table summarizes the quantitative data for the synthesis of 6-methoxy-1-methyl-2-phenyl-1H-indole.

| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Mass (g) | Yield (%) | Purity (by HPLC) |

| This compound | 137.18 | 21.9 | 3.0 | - | >97% |

| α-Bromoacetophenone | 199.05 | 7.3 | 1.45 | - | >98% |

| 6-Methoxy-1-methyl-2-phenyl-1H-indole | 237.30 | - | 1.1 | ~63% | >95% |

Visualizations

Caption: Reaction scheme for the Bischler-Möhlau synthesis of a substituted indole.

Caption: General experimental workflow for the synthesis and purification of the indole intermediate.

References

- 1. This compound [lakshanabiotech.com]

- 2. prepchem.com [prepchem.com]

- 3. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bischler-Möhlau Indole Synthesis [drugfuture.com]

- 5. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]

Application of 3-Methoxy-N-methylaniline in Dye and Pigment Manufacturing

Abstract

This document provides detailed application notes and protocols for the use of 3-Methoxy-N-methylaniline as a versatile diazo component in the synthesis of azo dyes and pigments. Azo colorants are the largest and most important class of synthetic dyes and pigments, and the unique electronic and steric properties of this compound offer a valuable scaffold for the creation of novel colorants with specific spectral and performance characteristics. This document is intended for researchers, scientists, and professionals in the fields of dye chemistry, materials science, and drug development.

Introduction

Azo dyes and pigments are characterized by the presence of one or more azo groups (-N=N-) connecting aromatic or heteroaromatic rings. The color and properties of these compounds are determined by the chemical structure of the aromatic amines (diazo components) and the coupling components used in their synthesis. This compound, with its methoxy and N-methyl substituents, is an attractive intermediate for the synthesis of a wide range of hues, particularly in the yellow to red spectrum. The methoxy group acts as an electron-donating group, which can influence the color and lightfastness of the final dye, while the N-methyl group can impact its solubility and affinity for various substrates.

This application note will detail the synthesis of a representative disperse dye and a pigment from this compound, providing comprehensive experimental protocols, tabulated data for key properties, and diagrams illustrating the synthetic pathways and workflows.

General Synthetic Strategy

The synthesis of azo colorants from this compound follows a well-established two-step process:

-

Diazotization: The primary aromatic amine, this compound, is converted into a diazonium salt by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., hydrochloric acid) at a low temperature (0-5 °C).

-